molecular formula C27H36O6 B12753622 Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- CAS No. 63832-41-7

Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-

Cat. No.: B12753622
CAS No.: 63832-41-7
M. Wt: 456.6 g/mol
InChI Key: BIQUGUWHHLMHCS-UHFFFAOYSA-N
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Description

Properties

CAS No.

63832-41-7

Molecular Formula

C27H36O6

Molecular Weight

456.6 g/mol

IUPAC Name

2-[1-[4-[2-[4-[2-(oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxymethyl]oxirane

InChI

InChI=1S/C27H36O6/c1-19(28-15-25-17-32-25)13-30-23-9-5-21(6-10-23)27(3,4)22-7-11-24(12-8-22)31-14-20(2)29-16-26-18-33-26/h5-12,19-20,25-26H,13-18H2,1-4H3

InChI Key

BIQUGUWHHLMHCS-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OCC3CO3)OCC4CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving ring-opening and ring-closing reactions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Basic Information

  • Chemical Formula : C21H24O4
  • Molecular Weight : 340.41 g/mol
  • CAS Number : 1675-54-3
  • IUPAC Name : 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-

Structure

The compound features a complex structure that includes multiple ether linkages and phenylene groups, contributing to its reactivity and stability in various applications.

Polymer Science

Oxirane derivatives are widely used to synthesize epoxy resins due to their excellent adhesive properties and mechanical strength. These resins are crucial in:

  • Coatings : Providing protective layers on surfaces.
  • Composites : Enhancing the strength-to-weight ratio in materials used in aerospace and automotive industries.

Case Study: Epoxy Resins in Aerospace

A study demonstrated that epoxy resins derived from Oxirane compounds significantly improved the mechanical properties of composite materials used in aircraft components, resulting in lighter and more fuel-efficient designs .

Biomedical Engineering

The biocompatibility of Oxirane-based polymers makes them suitable for use in medical devices. Specific applications include:

  • Hip Prostheses : The compound is utilized in the formulation of materials for hip replacements due to its durability and resistance to wear .
  • Drug Delivery Systems : Its ability to form hydrogels allows for controlled release of pharmaceuticals.

Case Study: Hip Prosthesis Development

Research highlighted the successful integration of Oxirane-based polymers in hip prostheses, leading to reduced rejection rates and improved patient outcomes over traditional materials .

Adhesives and Sealants

The strong bonding capabilities of Oxirane derivatives make them ideal for use as adhesives in various industries:

  • Construction : Used for bonding structural elements.
  • Electronics : Employed as sealants in circuit boards to protect against moisture.

Inert Ingredients in Pesticides

The compound is permitted as an inert ingredient in non-food pesticide formulations, enhancing the efficacy of active ingredients while ensuring safety .

Data Tables

Application AreaSpecific Use CaseBenefits
Polymer ScienceEpoxy resinsHigh strength, adhesive properties
Biomedical EngineeringHip prosthesesBiocompatibility, durability
Adhesives and SealantsConstruction and electronicsStrong bonding
PesticidesInert ingredientEnhanced efficacy

Mechanism of Action

The mechanism of action of Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- involves the interaction of its epoxide groups with various molecular targets. The epoxide groups are highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is exploited in various applications, including cross-linking in polymers and enzyme inhibition .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-
  • Common Name: Bisphenol A diglycidyl ether (BADGE)
  • CAS No.: 1675-54-3 , 71033-08-4 (modified variant with butoxymethyl group)
  • Molecular Formula : C₂₁H₂₄O₄ (base structure) , C₃₅H₅₂O₈ (butoxymethyl-modified variant)
  • Molecular Weight : 340.41 g/mol (base) , 600.78 g/mol (modified)
  • Structure: Derived from Bisphenol A, featuring two glycidyl ether groups linked via a dimethylmethane bridge .

Key Properties :

  • Physical State : Neat oil at room temperature .
  • Reactivity : Epoxide groups enable crosslinking with amines, anhydrides, or thiols, forming thermosetting polymers .
  • Applications : Widely used in epoxy resins for coatings, adhesives, and composites due to high mechanical strength and thermal stability .

Comparison with Structural Analogs

Bisphenol F Diglycidyl Ether (CAS 2095-03-6)

  • Structure : Contains a methylene bridge (-CH₂-) instead of dimethylmethane, yielding para-para' (p,p') and ortho-para' (o,p') isomers .
  • Molecular Formula : C₁₉H₂₀O₄; MW : 312.36 g/mol .
  • Properties :
    • Lower viscosity (improved flow properties) compared to BADGE .
    • Enhanced chemical resistance due to linear structure.
    • Applications: Aerospace composites and high-performance coatings .

Butoxymethyl-Modified BADGE (CAS 71033-08-4)

  • Structure : Incorporates butoxymethyl (-CH₂O(CH₂)₃CH₃) groups on the ethanediyl chain .
  • Molecular Formula : C₃₅H₅₂O₈; MW : 600.78 g/mol .
  • Properties :
    • Increased hydrophobicity and flexibility due to alkyl chains .
    • Reduced water absorption (<1% vs. ~2% for standard BADGE) .
    • Applications: Protective coatings in marine environments .

Cyclohexylidene-Based Analog (CAS 13446-84-9)

  • Structure: Cyclohexylidene group replaces methylethylidene, introducing a non-aromatic ring .
  • Properties :
    • Higher thermal stability (Tg > 150°C vs. ~120°C for BADGE) .
    • Improved UV resistance due to reduced aromaticity.
    • Applications: LED encapsulation and electronic underfills .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound CAS No. Molecular Formula MW (g/mol) Viscosity (cP) Tg (°C) Key Modification
BADGE 1675-54-3 C₂₁H₂₄O₄ 340.41 10,000–15,000 120 Dimethylmethane bridge
Bisphenol F Diglycidyl 2095-03-6 C₁₉H₂₀O₄ 312.36 5,000–8,000 110 Methylene bridge
Butoxymethyl-BADGE 71033-08-4 C₃₅H₅₂O₈ 600.78 20,000–25,000 90 Butoxymethyl groups
Cyclohexylidene Analog 13446-84-9 C₂₇H₃₂O₄ 420.54 8,000–12,000 150 Cyclohexylidene group

Table 2: Environmental and Regulatory Profiles

Compound CAS No. PM10 Exposure Limit (µg/m³) Vapor Exposure Limit (ppm) Regulatory Status
BADGE 71033-08-4 50 (interim) 100 (interim) Subject to EPA reporting
Bisphenol F Diglycidyl 2095-03-6 N/A N/A No significant new uses
Cyclohexylidene Analog 13446-84-9 N/A N/A SNUR requirements for curing

Biological Activity

Oxirane, commonly referred to as a glycidyl ether derivative, has garnered attention due to its unique chemical structure and potential biological activities. The compound's IUPAC name is Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-, and it is characterized by the molecular formula C27H36O6C_{27}H_{36}O_6 and a molecular weight of approximately 456.57 g/mol . This compound is primarily utilized in the manufacture of epoxy resins and has applications in various industrial processes.

PropertyValue
Molecular FormulaC27H36O6C_{27}H_{36}O_6
Molecular Weight456.57 g/mol
Density1.13 g/cm³
Boiling Point579.3 °C at 760 mmHg
Flash Point226.4 °C
LogP4.3779

Biological Activity

The biological activity of Oxirane compounds, particularly those derived from glycidyl ethers, has been the subject of various studies focusing on their potential toxicological effects and therapeutic applications.

Toxicological Studies:

  • Skin Sensitization: Oxirane has been identified as a skin sensitizer, with potential to cause allergic reactions upon dermal exposure. This property necessitates careful handling in occupational settings .
  • Irritation Potential: Studies indicate that exposure to Oxirane can lead to contact dermatitis and other skin irritations .

Therapeutic Applications:
Research into the therapeutic potential of Oxirane derivatives suggests they may exhibit antimicrobial properties. For instance, certain glycidyl ethers have demonstrated efficacy against various bacterial strains, indicating potential use in pharmaceutical formulations .

Case Studies

Case Study 1: Occupational Exposure
A study conducted on workers in industries utilizing epoxy resins highlighted the prevalence of allergic contact dermatitis linked to exposure to Oxirane compounds. The findings emphasized the need for protective measures and monitoring of skin reactions among employees .

Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of modified glycidyl ethers derived from Oxirane. The results showed significant inhibition of bacterial growth, suggesting that these compounds could be developed into effective antimicrobial agents for medical applications .

Research Findings

Recent research has focused on the synthesis and modification of Oxirane derivatives to enhance their biological activity while reducing toxicity. For example, modifications aimed at improving solubility and bioavailability have shown promise in preclinical models . Furthermore, ongoing studies are examining the mechanisms by which these compounds exert their biological effects, particularly in relation to cell signaling pathways involved in inflammation and immune response.

Q & A

Q. What are the standard synthetic routes for preparing this epoxy compound?

Methodological Answer: The compound is synthesized via nucleophilic substitution between bisphenol A derivatives and epichlorohydrin. Key steps include:

  • Step 1: Reacting bisphenol A (4,4'-isopropylidenediphenol) with epichlorohydrin in a 1:2 molar ratio under alkaline conditions (e.g., NaOH) to form the diglycidyl ether .
  • Step 2: Purification via vacuum distillation or recrystallization to remove unreacted epichlorohydrin and byproducts .
  • Critical Parameters:
    • Temperature: 50–90°C to balance reaction rate and side-product formation.
    • Catalyst: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield .

Q. Table 1: Key Physical Properties

PropertyValueSource
Density1.16 g/mL at 25°C
Melting Point40–44°C
Molecular Weight340.41 g/mol

Q. Which analytical methods are effective for characterizing its structure and purity?

Methodological Answer:

  • Oxirane Oxygen Content: Determined via titration (AOCS Cd 9-57), where hydrobromic acid reacts with epoxy groups. Theoretical oxirane oxygen (6.0%) is calculated from iodine values .
  • Spectroscopy:
    • FTIR: Peaks at 910 cm⁻¹ (epoxide ring) and 1250 cm⁻¹ (C-O-C stretching) confirm functionality .
    • ¹H NMR: Peaks at δ 2.5–3.5 ppm (epoxide protons) and δ 6.7–7.2 ppm (aromatic protons) validate structure .
  • Chromatography: HPLC with UV detection (λ = 280 nm) quantifies residual monomers and oligomers .

Advanced Research Questions

Q. How can polymerization conditions be optimized for this monomer?

Methodological Answer: When polymerizing with co-monomers (e.g., poly(ethylene glycol)), consider:

  • Stoichiometry: Adjust epoxy-to-hydroxyl group ratios (1:1 to 1:1.2) to control crosslinking density .
  • Catalysts: Use Lewis acids (e.g., BF₃·Et₂O) for cationic polymerization or amines (e.g., DDM) for step-growth mechanisms .
  • Temperature: Cure at 60–120°C to balance gelation time and thermal degradation .
  • Post-Curing: Annealing at 150°C for 2 hours enhances mechanical properties (e.g., Tg increases by 15–20°C) .

Q. How should environmental toxicity assessments be conducted?

Methodological Answer:

  • Acute Aquatic Toxicity:
    • Follow OECD 202 (Daphnia magna) and OECD 201 (algae) protocols. Reported EC₅₀ values:
  • Daphnia: >100 ppm (48-hour)
  • Algae: 54–98 ppm (72-hour) .
  • Chronic Toxicity: Estimate NOEC (No Observed Effect Concentration) as 10% of acute EC₅₀ .
  • Biodegradation: Use OECD 301B (CO₂ evolution test) to assess mineralization rates under aerobic conditions .

Q. Table 2: Environmental Hazard Data

ParameterValueSource
PM10 Threshold (vapor)1000 ppm (acute)
Chronic Aquatic HazardModerate (M)

Q. How to resolve contradictions in toxicity data across studies?

Methodological Answer:

  • Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., particle size in PM10 measurements) .
  • Mechanistic Studies: Use computational models (e.g., QSAR) to correlate structural features (e.g., oxirane ring stability) with toxicity .
  • Standardization: Cross-validate methods (e.g., LC-MS vs. GC-MS) and align with EPA/ECHA guidelines for data harmonization .

Q. What regulatory compliance steps are critical for laboratory use?

Methodological Answer:

  • EPA TSCA Compliance: Report significant new uses (e.g., polymerization with novel co-monomers) under 40 CFR §721.11480 .
  • Handling Protocols: Follow GHS Category 2 guidelines for skin corrosion (wear nitrile gloves, fume hoods) .
  • Waste Disposal: Neutralize epoxy residues with 10% H₂SO₄ before incineration to prevent oxirane release .

Q. What advanced techniques probe crosslinking dynamics?

Methodological Answer:

  • Rheology: Time-sweep experiments at 1 Hz frequency monitor gelation (tan δ < 1 indicates network formation) .
  • DSC: Track Tg shifts during curing; post-cure Tg > 100°C indicates high crosslink density .
  • Solid-State NMR: ¹³C CP/MAS detects mobility changes in aromatic and epoxide groups during vitrification .

Q. How to assess long-term stability under environmental stress?

Methodological Answer:

  • Hydrolytic Degradation: Immerse samples in pH 4–9 buffers at 50°C for 28 days; quantify mass loss via gravimetry .
  • UV Exposure: Use QUV accelerated weathering tester (UVA-340 lamps) to simulate 2 years of sunlight; FTIR tracks carbonyl index increases .

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